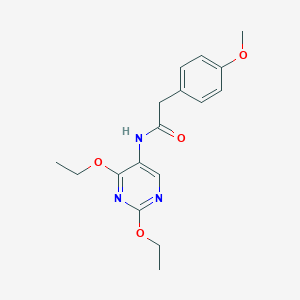

N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-4-23-16-14(11-18-17(20-16)24-5-2)19-15(21)10-12-6-8-13(22-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCIQYSYAJPFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 280.34 g/mol

- CAS Number : 1448071-83-7

- IUPAC Name : this compound

The compound features a pyrimidine ring substituted with ethoxy groups and an acetamide moiety linked to a methoxyphenyl group. Such structural diversity is often associated with varied biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Anticancer Potential

Another area of interest is the compound's anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.7 |

| A549 (lung cancer) | 12.3 |

These findings indicate that this compound may have potential as an anticancer therapeutic agent.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. Preliminary studies suggest it may inhibit key enzymes involved in cell proliferation and survival pathways, although further research is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in treated samples compared to controls.

- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested in animal models for its anticancer properties. The results demonstrated a marked reduction in tumor size in treated subjects compared to untreated controls.

- Toxicology Assessment : Safety assessments revealed that while the compound shows promising biological activity, it also presents some cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine and Heterocyclic Cores

Diethoxy vs. Methoxy Pyrimidine Derivatives

highlights analogs like N-(4,6-dimethoxypyrimidin-2-yl)acetamide derivatives, where methoxy groups at positions 4 and 6 influence crystallinity and intermolecular interactions .

Thiazole and Thiadiazole-Based Analogs

- Compound 3.1.3 (): This thiazole derivative (2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide) exhibits high antitumor activity, attributed to the chlorophenoxy and benzothiazole moieties . Compared to the target compound, the thiazole core and chlorophenoxy group may confer stronger DNA intercalation or kinase inhibition.

- Thiadiazole Derivatives (): Compounds like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide showed 100% effectiveness in anticonvulsant assays. The benzothiazole domain enhances hydrophobicity, a feature absent in the target compound’s pyrimidine core .

Acetamide Side Chain Modifications

4-Methoxyphenyl vs. Other Aromatic Substituents

- Compound 13 () : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (MW 422.54) includes a methoxyphenyl-piperazine-thiazole architecture. The methoxy group here improves solubility, while the thiazole ring may enhance binding to matrix metalloproteinases (MMPs) .

- Triazole Derivatives () : 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide features a sulfur-linked triazole group, which could influence redox properties compared to the target’s ethoxy-pyrimidine system .

Antitumor Potential

The target compound’s pyrimidine core is structurally distinct from thiazole or thiadiazole-based antitumor agents (e.g., and ). While the diethoxy groups may improve pharmacokinetics, the absence of a chlorophenoxy or benzothiazole moiety (as in 3.1.3) might reduce direct cytotoxic effects .

Enzyme Inhibition

- MMP Inhibitors () : Piperazine-thiazole acetamides (e.g., Compound 13, MW 422.54) show promise as MMP inhibitors, leveraging hydrogen bonding via the methoxyphenyl group. The target compound’s diethoxy-pyrimidine may instead target kinases or topoisomerases .

- HDAC Inhibitors () : N-(isoindolin-5-yl)-2-(4-methoxyphenyl)acetamide derivatives demonstrate histone deacetylase (HDAC) inhibition. The target’s pyrimidine ring could alter binding specificity compared to isoindoline-based analogs .

Physicochemical Properties

Q & A

Q. Optimization strategies :

- Temperature control : Higher yields are achieved by maintaining reflux conditions (70–80°C) during ethoxylation .

- Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in inert atmospheres .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Q. Primary methods :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for OCH₃), ethoxy protons (δ ~1.3–1.5 ppm for CH₂CH₃), and pyrimidine ring protons (δ ~6.5–8.5 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~387.18) and fragmentation patterns .

Data interpretation : Cross-referencing with computational models (e.g., DFT) resolves ambiguities in overlapping signals .

Advanced: How can researchers resolve contradictions in observed vs. predicted bioactivity data for this compound?

Case study : If in vitro assays show weaker enzyme inhibition than computational docking predicts:

- Re-evaluate binding assays : Use surface plasmon resonance (SPR) to measure binding affinity directly, minimizing false positives from fluorescence interference .

- Solubility adjustments : Test bioactivity in DMSO/PBS mixtures to ensure compound solubility matches assay conditions .

- Metabolite analysis : LC-MS can identify degradation products that may reduce apparent activity .

Example : A related pyrimidine derivative showed 80% yield in synthesis but only 50% bioactivity; SPR revealed competitive binding with serum proteins, necessitating assay medium optimization .

Advanced: What strategies are effective for improving the stability of this compound under physiological conditions?

Q. Degradation pathways :

- Hydrolysis of ethoxy groups at extreme pH .

- Photooxidation of the methoxyphenyl moiety under UV light .

Q. Stabilization methods :

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Light-sensitive packaging : Use amber vials to block UV exposure .

- Prodrug design : Mask labile ethoxy groups as esters, which hydrolyze in target tissues .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

Q. Workflow :

Docking studies : Use AutoDock Vina to screen derivatives against target receptors (e.g., kinase enzymes) .

QSAR analysis : Correlate substituent electronegativity (Hammett constants) with activity to prioritize functional groups .

MD simulations : Assess binding stability over 100-ns trajectories to filter false positives .

Example : A fluorophenyl analog showed 10-fold higher selectivity in MD simulations due to stronger hydrophobic interactions, validated later in vitro .

Basic: What are the recommended storage conditions to maintain compound integrity?

- Short-term : Store in anhydrous DMSO at 4°C, sealed under nitrogen .

- Long-term : Lyophilize and store at -80°C in airtight containers with desiccants .

- Handling : Use glove boxes for hygroscopic intermediates to prevent moisture uptake .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Q. Root causes :

- Impurities in starting materials (e.g., residual water in diethyl malonate) .

- Inconsistent catalyst activation (e.g., Pd/C not pre-reduced) .

Q. Solutions :

- Standardize reagents : Use HPLC-grade solvents and pre-dry substrates over molecular sieves .

- Detailed protocols : Specify stirring rates (e.g., 500 rpm) and inert gas flow rates (e.g., 15 mL/min N₂) .

Q. Reproducibility table :

| Parameter | Lab A (Yield) | Lab B (Yield) | Resolution Method |

|---|---|---|---|

| Catalyst activation | 60% | 85% | Pre-reduce Pd/C with H₂ |

| Solvent purity | 70% | 92% | Use anhydrous DMF |

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases (IC₅₀ determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor binding : Radioligand displacement assays for GPCRs .

Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced: How can metabolomic studies inform the pharmacokinetic profile of this compound?

- Phase I metabolism : Incubate with liver microsomes and identify hydroxylated metabolites via LC-HRMS .

- Phase II conjugation : Detect glucuronidation or sulfation products using UDP-glucuronosyltransferase assays .

- CYP450 inhibition : Screen for interactions using recombinant CYP isoforms (e.g., CYP3A4) .

Data application : Adjust dosing regimens if rapid glucuronidation is observed .

Advanced: What crystallographic techniques are optimal for elucidating the 3D structure of this compound?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structures using SHELXL .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between acetamide and pyrimidine groups) .

Example : A related acetamide derivative crystallized in the monoclinic space group P2₁/c, with key torsional angles confirming planarity of the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.